Benzyl beta-primeveroside

Descripción general

Descripción

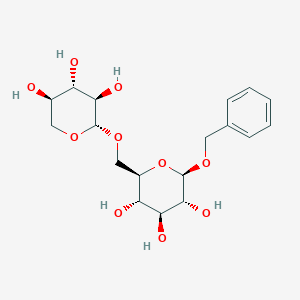

Benzyl beta-primeveroside is a glycoside compound characterized by the presence of a benzyl group attached to a disaccharide unit composed of beta-D-xylopyranosyl and beta-D-glucopyranoside. This compound is naturally found in various plants, including tea leaves (Camellia sinensis), where it plays a role in the formation of floral aromas .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Benzyl beta-primeveroside can be synthesized through enzymatic hydrolysis using beta-primeverosidase, an enzyme that specifically hydrolyzes beta-primeverosides. The enzyme is purified from fresh tea leaves and can be expressed in Escherichia coli for large-scale production . The reaction involves dissolving the substrate in deuterium oxide and adding the enzyme to catalyze the hydrolysis .

Industrial Production Methods: Industrial production of this compound primarily involves the extraction and purification of the compound from natural sources such as tea leaves. The process includes steps like withering, rolling, and fermentation, which help in the formation of the desired glycoside .

Análisis De Reacciones Químicas

Types of Reactions: Benzyl beta-primeveroside undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. The hydrolysis reaction is catalyzed by beta-primeverosidase, which breaks the glycosidic bond between the disaccharide and the benzyl group .

Common Reagents and Conditions:

Hydrolysis: Catalyzed by beta-primeverosidase in the presence of water or deuterium oxide.

Oxidation: Can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide under mild conditions.

Glycosylation: Involves the addition of glycosyl groups to the compound using glycosyl donors and catalysts like Lewis acids.

Major Products Formed:

Hydrolysis: Produces benzyl alcohol and a disaccharide unit.

Oxidation: Forms benzaldehyde and other oxidized derivatives.

Glycosylation: Results in various glycosylated derivatives depending on the glycosyl donor used.

Aplicaciones Científicas De Investigación

Benzyl beta-primeveroside has several applications in scientific research:

Chemistry: Used as a model compound to study glycosidic bond hydrolysis and glycosylation reactions.

Biology: Investigated for its role in plant metabolism and defense mechanisms, particularly in tea plants.

Medicine: Explored for its potential antioxidant and antimicrobial properties.

Mecanismo De Acción

The primary mechanism of action of benzyl beta-primeveroside involves its hydrolysis by beta-primeverosidase. The enzyme selectively recognizes the beta-primeveroside substrate and hydrolyzes the glycosidic bond between the disaccharide and the benzyl group, releasing benzyl alcohol and a disaccharide unit . This reaction is crucial in the formation of floral aromas in tea leaves during the manufacturing process .

Comparación Con Compuestos Similares

- Benzyl alcohol beta-D-xylopyranosyl (1-6)-beta-D-glucopyranoside

- Benzyl alcohol xylopyranosyl (1-6)-glucopyranoside

- Benzyl beta-D-xylosyl (1→6)-beta-D-glucoside

Comparison: Benzyl beta-primeveroside is unique due to its specific glycosidic linkage and the presence of a benzyl group. Unlike other similar compounds, it is specifically hydrolyzed by beta-primeverosidase, which plays a significant role in the formation of floral aromas in tea leaves . This specificity and its natural occurrence in tea plants make it a valuable compound for research and industrial applications.

Actividad Biológica

Benzyl beta-primeveroside is a naturally occurring glycoside predominantly found in various plant species, notably in tea leaves from Camellia sinensis. This compound has garnered attention for its diverse biological activities, primarily linked to its roles in plant defense mechanisms and potential health benefits in humans. This article explores its biological activity, synthesis methods, and implications for health and nutrition.

Chemical Structure and Properties

This compound belongs to the class of O-glycosyl compounds, characterized by a sugar moiety linked via an O-glycosidic bond. Its chemical formula is C₁₃H₁₈O₇, and it is classified as a glycoside. The compound's structure facilitates its role in the biosynthesis of volatile aroma compounds, contributing to the aroma profile of tea products .

1. Plant Defense Mechanisms

This compound plays a crucial role in the defense strategies of plants against herbivores and pathogens. It is involved in the biosynthesis of volatile compounds that deter pests, thereby enhancing the plant's resilience. Research indicates that glycosides like this compound can enhance the solubility and bioavailability of flavonoids, which may lead to improved health benefits when consumed.

2. Interaction with Gut Microbiota

Studies suggest that this compound may influence gut microbiota activity. Glycosides can undergo deglycosylation processes facilitated by intestinal microbiota, potentially enhancing their health-promoting effects. This interaction may contribute to improved metabolic health and nutrient absorption.

Synthesis Methods

This compound can be synthesized through both enzymatic and chemical methods. The enzymatic synthesis typically involves the use of specific glycosyltransferases that facilitate the transfer of sugar moieties to form glycosides. Chemical synthesis methods may involve various organic reactions that yield this compound from simpler precursors .

Comparative Analysis of Biological Activity

To better understand the unique properties of this compound compared to other similar compounds, a comparative analysis is provided below:

| Compound | Source Plant | Biological Activity |

|---|---|---|

| This compound | Camellia sinensis | Plant defense, aroma enhancement |

| Geranyl β-primeveroside | Camellia sinensis | Aroma precursor |

| Amygdalin | Prunus serotina | Hydrolysis leading to cyanogenic effects |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Tea Aroma Precursor Study : Research published in the Journal of Agricultural and Food Chemistry highlighted how this compound contributes to the aroma profile of tea by acting as a precursor for volatile compounds during processing .

- Glycosidic Bond Analysis : A study focused on the hydrolysis activity of β-primeverosidase from tea leaves demonstrated how this compound serves as a substrate for enzymatic reactions that release aromatic compounds .

- Bioavailability Studies : Research examining the bioavailability of aluminum from tea infusions suggested that this compound could play a role in enhancing the absorption of certain minerals due to its glycosidic nature .

Propiedades

IUPAC Name |

(2R,3R,4S,5S,6R)-2-phenylmethoxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O10/c19-10-7-26-17(15(23)12(10)20)27-8-11-13(21)14(22)16(24)18(28-11)25-6-9-4-2-1-3-5-9/h1-5,10-24H,6-8H2/t10-,11-,12+,13-,14+,15-,16-,17+,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOGBNISMMIOPAZ-NWQIESHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3=CC=CC=C3)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCC3=CC=CC=C3)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90156646 | |

| Record name | Benzyl alcohol xylopyranosyl-(1-6)-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90156646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130622-31-0 | |

| Record name | Benzyl β-primeveroside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130622-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl alcohol xylopyranosyl-(1-6)-glucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130622310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl alcohol xylopyranosyl-(1-6)-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90156646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.